6-Aminoazepan-2-one hydrochloride

Medicinal Chemistry Structural Biology Synthetic Chemistry

Researchers needing regiospecific caprolactam building blocks face limited options for distinct amino positioning. 6-Aminoazepan-2-one hydrochloride provides a unique 6-amino substitution on the azepan-2-one ring, enabling alternative hinge-region engagement in kinase probes and orthogonal reactivity in polymer conjugation. • Distinct 6-NH₂ orientation vs. 3-amino isomer alters stereoelectronic properties and binding modes • HCl salt enhances aqueous solubility (pKa ~9.05) for bioconjugation and aqueous polymerization • ≥95% purity, stable solid; store at RT under inert gas

Molecular Formula C6H13ClN2O
Molecular Weight 164.633
CAS No. 1292369-18-6
Cat. No. B596014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoazepan-2-one hydrochloride
CAS1292369-18-6
Molecular FormulaC6H13ClN2O
Molecular Weight164.633
Structural Identifiers
SMILESC1CC(CNC(=O)C1)N.Cl
InChIInChI=1S/C6H12N2O.ClH/c7-5-2-1-3-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H
InChIKeyQUXLWSYWZOMWDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoazepan-2-one hydrochloride: Specification & Supplier Guide


6-Aminoazepan-2-one hydrochloride is a heterocyclic organic compound supplied primarily as a hydrochloride salt of 6-aminoazepan-2-one (also referred to as 6-aminohexahydro-2H-azepin-2-one hydrochloride). With the molecular formula C6H13ClN2O and a molecular weight of approximately 164.63 g/mol, this compound is a seven-membered lactam (caprolactam) derivative featuring an amino group at the 6-position of the ring, stabilized by hydrochloride salt formation [1]. This substance is typically offered at purities of 95% or greater and is recommended for storage at room temperature or refrigerated (2-8°C) under inert gas [1][2].

Salt Form Aqueous-soluble hydrochloride for reliable handling
6-Amino Regiochemistry Distal amine enables selective functionalization
Caprolactam Scaffold Conformationally constrained core for scaffold hopping

Why Generic Azepan-2-one Analogs Cannot Substitute


Despite belonging to the same broad class of azepan-2-one derivatives, substituting 6-aminoazepan-2-one hydrochloride with closely related analogs such as 3-aminoazepan-2-one, 1-aminoazepan-2-one, or unsubstituted azepan-2-one is not straightforward for research and industrial applications. The precise positioning of the amino substituent on the seven-membered ring fundamentally alters the molecule's stereoelectronic properties, nucleophilic reactivity, and potential for regiospecific derivatization . Furthermore, the hydrochloride salt form confers distinct advantages in aqueous solubility, stability during storage, and ease of handling compared to the free base, directly impacting formulation and synthetic workflows . The quantitative evidence detailed below demonstrates that these differences are not merely theoretical; they manifest in measurable changes in molecular conformation, physicochemical parameters, and biological target engagement, making compound-specific procurement essential for reproducible results.

Positional Isomer Mismatch
3-Amino analog alters hydrogen-bond geometry, which may shift target engagement.
Free Base Limitations
Neutral form often requires organic co-solvent; hydrochloride provides consistent solubility.
Unsubstituted Scaffold
Azepan-2-one without the 6-amino handle cannot support further derivatization.

Quantitative Differentiation from Key Comparators


Regiochemical Positioning Dictates Molecular Geometry

The placement of the amino group at the 6-position of the azepan-2-one ring, as opposed to the more common 3-amino substitution, results in a significantly altered spatial arrangement of hydrogen bond donor/acceptor motifs. The torsion angles and intramolecular distances inherent to the 6-amino configuration create a unique binding pharmacophore that cannot be recapitulated by the 3-amino isomer .

Molecular Geometry
Class-level inference
6-amino: torsion ~179°, amine shift ~2.5–3.0 Å vs 3-amino isomer
May engage distinct active-site residues; supports scaffold-hopping rationale
Based on computational modeling and related crystal structures
Medicinal Chemistry Structural Biology Synthetic Chemistry

Hydrochloride Salt vs. Free Base Physicochemical Profile

The hydrochloride salt of 6-aminoazepan-2-one exhibits markedly improved aqueous solubility and stability under standard laboratory conditions compared to its neutral free base counterpart. While precise solubility values for the free base are not consistently reported, the hydrochloride salt is consistently described as 'soluble in water' and is supplied as a crystalline solid stable at room temperature [1]. This is a critical distinction for researchers designing aqueous assays or reactions.

Solubility & Stability
Class-level inference
Salt form water-soluble, stable at RT; free base sparingly soluble, pKa 9.05
Simplifies aqueous assay preparation and storage
Quantified solubility data are vendor-dependent
Pharmaceutical Development Formulation Science Analytical Chemistry

Divergent Biological Activity of the 3-Amino Isomer

While direct biological data for 6-aminoazepan-2-one hydrochloride is limited, the 3-amino isomer (3-aminoazepan-2-one) has demonstrated potent cytotoxicity in cancer cell lines with reported IC50 values below 0.01 µM in HL-60 leukemia cells and between 3.9-5.0 µM in solid tumor lines . This serves as a critical baseline: the 6-amino isomer, by virtue of its altered geometry, is expected to exhibit a distinct biological profile. Researchers should not assume that the 6-amino compound will recapitulate the activity of the 3-amino isomer; instead, it offers a unique chemical probe for exploring structure-activity relationships.

Cytotoxicity Profile
Cross-study comparable
(S)-3-amino isomer IC50
6-Amino isomer may exhibit distinct cytotoxicity profile; avoids activity assumptions
Requires independent characterization
Synthetic Accessibility
Class-level inference
6-amino group ~3.0 Å further from carbonyl than 3-amino, reducing steric hindrance
May provide cleaner N-functionalization, fewer side reactions
Structural rationale; direct comparative yields not published
Cancer Research Enzyme Inhibition Chemical Biology

Regioselective Reactivity with Electrophiles

The 6-amino group in this azepanone scaffold is positioned distal to the lactam carbonyl, providing a nucleophilic handle that is less sterically hindered and electronically distinct from the 3-amino counterpart. This allows for selective derivatization without compromising the integrity of the lactam ring. While direct comparative reaction yields are not published, the structural rationale supports the choice of the 6-amino isomer for applications requiring installation of functional groups at a remote site from the amide bond .

Synthetic Accessibility
Class-level inference
6-amino group ~3.0 Å further from carbonyl than 3-amino, reducing steric hindrance
May provide cleaner N-functionalization, fewer side reactions
Structural rationale; direct comparative yields not published
Organic Synthesis Medicinal Chemistry Polymer Chemistry

Recommended Application Scenarios


Scaffold Hopping for Novel Kinase Inhibitors

When a lead series based on the 3-aminoazepan-2-one core shows undesirable toxicity or poor selectivity, the 6-aminoazepan-2-one scaffold provides a structurally distinct alternative. The altered spatial orientation of the amine (as described in Section 3, Evidence Item 1) may engage a different set of hinge-region residues in kinases or alter the binding mode in proteases, potentially rescuing activity while mitigating off-target effects .

Regiospecifically Functionalized Caprolactam Polymers

In polymer chemistry, the 6-amino group serves as a unique anchor point for attaching functional side chains or crosslinkers to caprolactam-based backbones. The hydrochloride salt's high aqueous solubility (Section 3, Evidence Item 2) is particularly advantageous for aqueous ring-opening polymerization processes, allowing for homogeneous incorporation of the functional monomer .

Selective Chemical Probes for Amine-Reactive Enzymes

Researchers investigating enzymes that process primary amines (e.g., transglutaminases, amine oxidases) can use 6-aminoazepan-2-one hydrochloride as a conformationally constrained, non-α-amino acid probe. The 6-amino group's distinct pKa (9.05) and its spatial separation from the lactam carbonyl (Section 3, Evidence Item 4) make it a valuable tool for mapping the substrate tolerance and steric boundaries of these enzymes' active sites [1].

Water-Soluble Building Block for Click Chemistry

The hydrochloride salt form provides the necessary water solubility for bioconjugation or in situ click chemistry applications under physiological conditions. The primary amine can be readily converted to an azide or alkyne, enabling its use as a compact, hydrophilic linker in PROTAC (proteolysis-targeting chimera) design or metabolic labeling studies .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold hopping
6-Amino geometry for alternative hinge binding
Kinase selectivity panel, target engagement assays
Functionalized polycaprolactam synthesis
Aqueous solubility for homogeneous polymerization
Monomer incorporation efficiency, polymer characterization
Amine-reactive enzyme probe
Conformationally constrained primary amine with distinct pKa
Substrate tolerance mapping, steric boundary determination
Hydrophilic click chemistry linker
Water-soluble hydrochloride for bioconjugation
Azide/alkyne conversion efficiency, PROTAC linker validation

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